4-[(Z)-{[1-(ADAMANTAN-1-YL)ETHYL]IMINO}METHYL]-N,N-DIMETHYLANILINE
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Overview
Description
4-[(Z)-{[1-(ADAMANTAN-1-YL)ETHYL]IMINO}METHYL]-N,N-DIMETHYLANILINE is an organic compound characterized by its unique adamantyl and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[1-(ADAMANTAN-1-YL)ETHYL]IMINO}METHYL]-N,N-DIMETHYLANILINE typically involves a multi-step process:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Benzylidene Intermediate: The benzylidene group is synthesized by reacting 4-(dimethylamino)benzaldehyde with an appropriate amine under acidic conditions to form a Schiff base.
Coupling Reaction: The adamantyl intermediate is then coupled with the benzylidene intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{[1-(ADAMANTAN-1-YL)ETHYL]IMINO}METHYL]-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.
Scientific Research Applications
4-[(Z)-{[1-(ADAMANTAN-1-YL)ETHYL]IMINO}METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[(Z)-{[1-(ADAMANTAN-1-YL)ETHYL]IMINO}METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to its targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(Z)-{[1-(ADAMANTAN-1-YL)ETHYL]IMINO}METHYL]-N,N-DIMETHYLANILINE can be compared with similar compounds such as:
N-[1-(1-adamantyl)ethyl]-N-[4-(methylamino)benzylidene]amine: Similar structure but with a methylamino group instead of a dimethylamino group.
N-[1-(1-adamantyl)ethyl]-N-[4-(ethylamino)benzylidene]amine: Similar structure but with an ethylamino group instead of a dimethylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H30N2 |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-[1-(1-adamantyl)ethyliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H30N2/c1-15(22-14-16-4-6-20(7-5-16)23(2)3)21-11-17-8-18(12-21)10-19(9-17)13-21/h4-7,14-15,17-19H,8-13H2,1-3H3 |
InChI Key |
JLJPJDUKAFBQKF-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=CC4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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